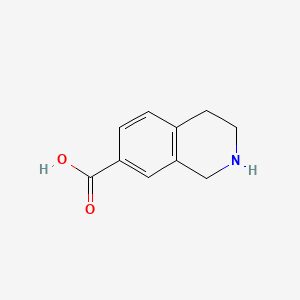

1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid

Vue d'ensemble

Description

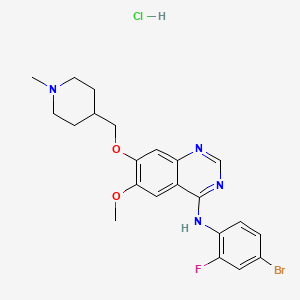

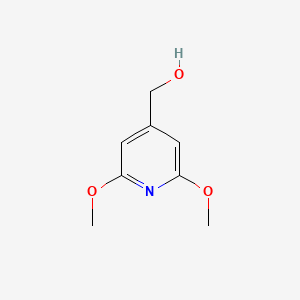

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid is a carboxylic acid derivative of tetrahydroisoquinoline . It is a constrained analog of phenylalanine and forms an integral part of various biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . Another approach involved the use of dimethoxymethane and a catalytic amount of BF3·OEt2 to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid is characterized by a tetrahydroisoquinoline ring with a carboxylic acid group attached .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid are diverse. For instance, the Pictet–Spengler reaction has been used to construct the core scaffold of the molecule . Other reactions include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid serves as a valuable scaffold for designing novel drugs. Researchers have explored its derivatives for their potential therapeutic effects. Some notable applications include:

- Anti-inflammatory Agents : THIQ derivatives have shown promise as anti-inflammatory agents .

- Matrix-Degrading Metalloproteinase Inhibitors : These compounds may help regulate matrix metalloproteinases involved in tissue remodeling and inflammation .

- Apoprotein B-100 Biosynthesis Inhibition : THIQ derivatives have been investigated for their impact on apoprotein B-100 synthesis, which plays a role in lipid metabolism .

Synthetic Chemistry

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid serves as a building block for synthesizing more complex molecules. Researchers have developed straightforward methods to introduce various substituents at different positions, enabling the creation of diverse derivatives .

Antiviral Research

Recent studies have investigated THIQ derivatives as potential antiviral agents. For instance, one derivative demonstrated activity against H1N1 influenza virus in cell-based assays .

Chemical Biology

Researchers use THIQ-7-carboxylic acid as a probe to study biological processes. Its unique structure allows for specific interactions with target proteins, aiding in mechanistic studies.

Mécanisme D'action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid (THIQ) is a part of a large group of natural products known as isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

It is known that thiq based compounds interact with their targets to exert diverse biological activities

Result of Action

THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-2,5,11H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNSOIKACZHLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Bromothien-2-yl)methyl]piperazine](/img/structure/B3143412.png)

![4-[2-(Benzylamino)ethyl]phenol](/img/structure/B3143423.png)

![[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone](/img/structure/B3143445.png)